
Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside
説明
Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is a versatile compound widely used in the biomedical sector. It plays a crucial role in the synthesis of various pharmaceuticals and therapeutic interventions. The compound is a derivative of mannose, a simple sugar, and is characterized by its unique structure, which includes an isopropylidene group and a benzyl group attached to the mannofuranoside core.
科学的研究の応用
Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
Target of Action
Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is a compound utilized in the biomedical industry . .
Mode of Action
It is known to be used in the synthesis of diverse pharmaceuticals and therapeutic interventions , suggesting it may interact with various biological targets.
Biochemical Pathways
Given its use in the synthesis of various pharmaceuticals , it is likely involved in multiple biochemical pathways.
Result of Action
As a compound used in the synthesis of diverse pharmaceuticals , its effects would likely depend on the specific drug and its intended therapeutic action.
生化学分析
Biochemical Properties
Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the synthesis of novel drugs targeting specific diseases. The nature of these interactions often involves the formation of glycosidic bonds, which are crucial in the synthesis of complex carbohydrates and glycoconjugates.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For example, it may enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . This compound can bind to specific active sites on enzymes, altering their activity and leading to changes in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing specific metabolic pathways or improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for carbohydrate metabolism. This compound can affect metabolic flux and alter the levels of various metabolites. For example, it may enhance the synthesis of glycoconjugates, which are important for cell signaling and structural integrity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can perform its functions. For instance, it may be localized to the endoplasmic reticulum or Golgi apparatus, where it participates in the synthesis of glycoproteins and other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose. The process begins with the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then reacted with benzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound aldehyde, while reduction can produce this compound alcohol .
類似化合物との比較
- Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside
- Benzyl 2,3-O-Isopropylidene-α-D-mannopentenofuranoside-6-aldehyde
- Benzyl 2,3-O-Isopropylidene-6-O-trityl-5-keto-α-D-mannofuranoside, 5-Oxime
Uniqueness: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside is unique due to its specific structural features, including the isopropylidene and benzyl groups. These features confer distinct chemical properties and reactivity, making it a valuable compound in various synthetic and research applications .
特性
IUPAC Name |
(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCNUNUEQRYLNZ-MRLBHPIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20689-03-6 | |
| Record name | Phenylmethyl 2,3-O-(1-methylethylidene)-α-D-mannofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20689-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is the significance of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside in the synthesis of 1-deoxymannojirimycin?
A1: Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a crucial starting material in the synthesis of 1-deoxymannojirimycin, as described in the research paper "Synthesis of the Antibiotic 1,5-dideoxy-1,5-imino-d-mannitol" []. The researchers successfully converted this compound into 1-deoxymannojirimycin through a six-step process, achieving an overall yield of 38%. This synthetic route highlights the compound's importance in accessing valuable molecules like 1-deoxymannojirimycin, which holds potential therapeutic interest.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



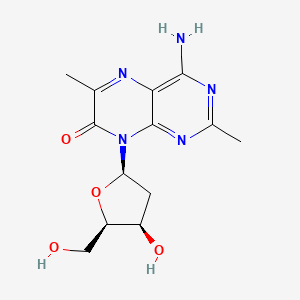
![N-[(epsilon-Benzyloxycarbonylamino)caproyl]-beta-L-fucopyranosylamine](/img/structure/B1139913.png)
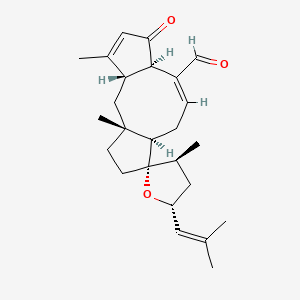
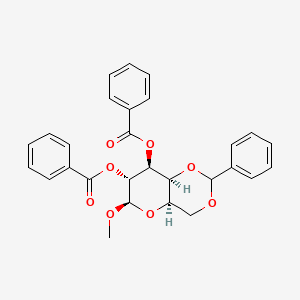
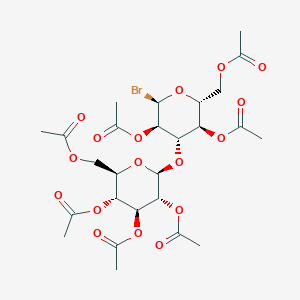
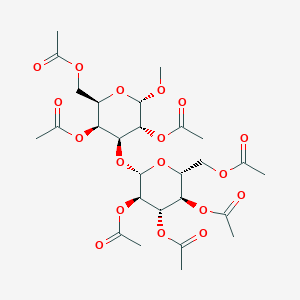


![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)


